molecular formula C8H15Br B13174200 (1-Bromo-3-methylbutan-2-yl)cyclopropane

(1-Bromo-3-methylbutan-2-yl)cyclopropane

Cat. No.: B13174200
M. Wt: 191.11 g/mol
InChI Key: HZBCIFCBAPYPOD-UHFFFAOYSA-N
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Description

(1-Bromo-3-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15Br. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of a 3-methylbutan-2-yl group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-methylbutan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopropyl methyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-3-methylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Cyclopropyl alcohols, amines, or ethers.

    Reduction: Cyclopropyl derivatives without the bromine atom.

    Oxidation: Cyclopropyl ketones or alcohols.

Scientific Research Applications

(1-Bromo-3-methylbutan-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-3-methylbutan-2-yl)cyclopropane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to different products .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: Similar structure but lacks the methyl group on the butan-2-yl chain.

    Cyclopropyl bromide: A simpler compound with only a bromine atom attached to the cyclopropane ring.

    Cyclopropylmethyl chloride: Similar to cyclopropylmethyl bromide but with a chlorine atom instead of bromine.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

(1-bromo-3-methylbutan-2-yl)cyclopropane

InChI

InChI=1S/C8H15Br/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3

InChI Key

HZBCIFCBAPYPOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CBr)C1CC1

Origin of Product

United States

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